Functional Handle Differentiation: Primary Amine vs. Chloromethyl at C-3 Enables On-Scaffold Derivatization
The target compound contains a primary aminomethyl (-CH₂NH₂) group at the C-3 position, whereas the closest commercially available comparator, 3-(chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS 1707375-69-6), bears a chloromethyl (-CH₂Cl) group at the same position . The primary amine is protonatable (predicted pKa ~9−10 for alkylamines) under physiological conditions, can act as a hydrogen-bond donor, and permits direct amide coupling, reductive amination, or sulfonamide formation without prior displacement or deprotection steps. The chloromethyl analog requires nucleophilic displacement (e.g., with NaN₃ followed by reduction) to access the same amine, incurring additional synthetic steps, yield loss, and potential racemization or byproduct formation. Calculated topological polar surface area (TPSA) of the target compound is 47.9 Ų (computed by Cactvs for the triazolopyrazinone core), consistent with moderate passive permeability, and the added amine increases hydrogen-bond donor count to 1 (vs. 0 for the chloromethyl analog) [1].
| Evidence Dimension | C-3 Substituent Chemical Functionality and Synthetic Versatility |
|---|---|
| Target Compound Data | Primary aminomethyl (-CH₂NH₂); HBD count = 1; TPSA ≈ 47.9 Ų (core); reactive toward electrophiles (e.g., acyl chlorides, sulfonyl chlorides, aldehydes) without pre-activation |
| Comparator Or Baseline | 3-(Chloromethyl)-7-cyclopropyl analog (CAS 1707375-69-6): chloromethyl (-CH₂Cl); HBD count = 0; requires nucleophilic substitution to introduce amine functionality |
| Quantified Difference | Functional group identity difference: amine vs. chloride; HBD count difference: +1; synthetic step savings: ≥2 steps (substitution + reduction) avoided |
| Conditions | Structural analysis based on CAS registry data (AKSci, MolCore) and computed molecular descriptors (PubChem/Cactvs) |
Why This Matters
For medicinal chemistry campaigns requiring C-3 elaboration (e.g., amide library synthesis, bioconjugation, PROTAC linker attachment), the target compound eliminates 2–3 synthetic steps relative to the chloromethyl precursor, reducing turnaround time and cost per analog.
- [1] PubChem. Computed molecular descriptors for triazolo[4,3-a]pyrazin-8-one core (CID 166177416, US11453673 Example 16): TPSA = 47.9 Ų, HBD count = 1. Note: core scaffold TPSA; target compound TPSA may vary with substituents. View Source
